molecular formula C13H10N4O2 B3261164 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone CAS No. 339589-58-1

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone

Cat. No.: B3261164
CAS No.: 339589-58-1
M. Wt: 254.24 g/mol
InChI Key: WCVHYOVMLHUVCR-UHFFFAOYSA-N
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Description

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (Vitas-M Lab ID: BBL019142) is a high-purity chemical compound designed for biological screening and lead optimization in pharmaceutical research. With a molecular formula of C13H10N4O2 and a molecular weight of 254.25, this [1,2,5]oxadiazolo[3,4-b]pyridine derivative is part of a promising class of mitochondrial uncouplers being investigated for the treatment of metabolic diseases . Mitochondrial uncouplers are small-molecule protonophores that dissipate the proton motive force across the mitochondrial inner membrane independently of ATP synthase, thereby increasing cellular respiration and energy expenditure . This mechanism is a leading therapeutic strategy for conditions like obesity, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH), as it facilitates the reduction of reactive oxygen species (ROS) at their source and promotes a "fat-burning" phenotype . The compound features favorable drug-like properties, including a Lipinsky logP of 2.022, two hydrogen bond donors, two hydrogen bond acceptors, a polar surface area (PSA) of 94, and only one rotatable bond, indicating good structural rigidity . Its three-ring system contributes to its molecular architecture. Researchers utilize this scaffold in structure-activity relationship (SAR) studies to develop novel therapeutics that increase the oxygen consumption rate (OCR) in cells, a key metric for uncoupling activity . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic personal use. Researchers can request a quote for this compound to support their investigative work in metabolic disease and drug discovery.

Properties

IUPAC Name

1-(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-7(18)9-10(14)12-13(17-19-16-12)15-11(9)8-5-3-2-4-6-8/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVHYOVMLHUVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=NON=C2N=C1C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. These methods often utilize advanced chemical engineering techniques to scale up the synthesis while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone has been investigated for its potential as a mitochondrial uncoupler , which can enhance cellular respiration and energy expenditure. Research shows that derivatives of this compound can significantly increase the oxygen consumption rate (OCR) in myoblast cells, indicating potential applications in treating metabolic diseases such as obesity and diabetes .

Case Study: Mitochondrial Uncoupling Activity

In a study focusing on the structure–activity relationship (SAR) of oxadiazole derivatives, compounds similar to 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone demonstrated an EC50 value of 3.6 μM in increasing OCR . This suggests that modifications to the oxadiazole core can lead to potent mitochondrial uncouplers with therapeutic potential.

Biochemical Assays

The compound is also utilized in biochemical assays to study enzyme activity and metabolic pathways. Its ability to modulate mitochondrial function makes it a valuable tool for researchers investigating oxidative phosphorylation and energy metabolism.

Materials Science

Due to its unique chemical structure, 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone has potential applications in developing advanced materials. Its electronic properties could be explored for use in organic electronics or as a precursor for synthesizing novel polymers.

Table 1: Comparison of Mitochondrial Uncoupling Activity of Related Compounds

Compound NameEC50 (μM)Notes
BAM1511Known mitochondrial uncoupler
SHO11221473.6Derived from oxadiazole structure
1-(7-Amino...)3.6Potential for metabolic disease treatment

Table 2: Solubility Profile of 1-(7-Amino...)

SolventSolubility Level
ChloroformSlightly soluble
MethanolSlightly soluble
DMSOSoluble

Mechanism of Action

The mechanism by which 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Impact of Substituents :

  • Methyl Group : Reduces steric hindrance but may decrease thermal stability, as suggested by discontinuation of related products .

Functional Group Modifications at Position 6

The ethanone group at position 6 contrasts with carboxylate esters or alkyl chains in analogs:

Compound Name Position 6 Functional Group Key Characteristics
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone Ethanone (COCH₃) Electrophilic carbonyl group; may participate in hydrogen bonding or metabolic oxidation
Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate Carboxylate ester (COOEt) Improved aqueous solubility; ester hydrolysis may limit in vivo stability
(Z)-1-(4-(2-(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)vinyl)piperidin-1-yl)-2-butoxyethan-1-one Butoxyethoxy chain Extended alkyl chain enhances membrane permeability in Ghrelin O-acyltransferase inhibitors

Biological Activity

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone is a complex organic compound notable for its unique heterocyclic structure that includes an oxadiazole ring fused with a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone is C13H10N4O2, with a molecular weight of 254.24 g/mol. The structural features that contribute to its biological activity include:

  • Oxadiazole Ring : Known for various biological activities.
  • Pyridine Moiety : Imparts additional properties that enhance interaction with biological targets.
  • Amino Group : Increases chemical reactivity and potential for modification.

Biological Activities

Research indicates that compounds containing an oxadiazole ring exhibit a range of biological activities, including anticancer properties. The specific biological activities associated with 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone are summarized below:

Antitumor Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar oxadiazole derivatives have shown efficacy against various cancer cell lines. For instance, derivatives with electron-withdrawing groups at specific positions on the phenyl ring have demonstrated significant cytotoxic effects against MCF-7 and HCT-116 cell lines with IC50 values as low as 0.19 µM .

Cholinesterase Inhibition

In vitro studies have investigated the inhibitory potential of similar compounds on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). Some derivatives showed moderate to good inhibition activity, which is crucial for developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone can be influenced by various structural modifications. A comparative analysis of structurally similar compounds reveals the following insights:

Compound NameStructural FeaturesBiological Activity
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-olContains an oxadiazole core; different nitrogen positioningAntimicrobial and mitochondrial uncoupling properties
5-(Substituted phenyl)-1,3,4-oxadiazolesSimilar oxadiazole structure; varied substituentsAntibacterial and anticancer activities
2-Amino-[1,3,4]-oxadiazolesDifferent nitrogen arrangement; simpler structureAntitumor and anti-inflammatory properties

The unique combination of functional groups in 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone may enhance its biological activity compared to these structurally similar compounds.

Case Studies

Several studies have explored the synthesis and biological evaluation of related oxadiazole derivatives:

  • Mitochondrial Uncouplers : Research has shown that certain derivatives can act as mitochondrial uncouplers. For example, a derivative with an EC50 of 3.6 µM was effective in increasing cellular respiration in L6 myoblasts .
  • Anticancer Studies : A study demonstrated that oxadiazole derivatives could arrest cell proliferation at the G1 phase in MCF-7 cells while triggering apoptosis through increased caspase activity .

Q & A

Basic: What are the optimal synthetic routes for 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from halogenated pyridine precursors. A validated approach includes:

Nucleophilic substitution with hydrazine to introduce the amino group (e.g., using 2,6-dichloropyridine derivatives as starting materials).

Nietzki-Dietschy cyclization under acidic conditions (e.g., H₂SO₄/HNO₃) to form the oxadiazolo ring, with precise temperature control (0–5°C) to avoid side reactions .

Acetylation at the 6-position using acetyl chloride or acetic anhydride in anhydrous dichloromethane, catalyzed by triethylamine .

Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Key Parameters: Yield optimization (reported ~59% in analogous syntheses) requires strict control of reaction stoichiometry, solvent polarity, and temperature .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:
Structural validation employs:

  • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.1 ppm for the phenyl group) and acetyl methyl protons (δ 2.5–2.7 ppm). The oxadiazolo ring protons appear as singlets (δ 8.3–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₅O₂: 277.0863) confirms molecular formula .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3350 cm⁻¹) validate functional groups .

Advanced: How can researchers functionalize the oxadiazolo ring for structure-activity relationship (SAR) studies?

Methodological Answer:
The oxadiazolo ring is highly electrophilic, enabling regioselective modifications:

Ring-Opening Reactions : Treat with amines (e.g., morpholine) in refluxing ethanol catalyzed by triethylamine to introduce substituents at the 5- and 7-positions .

Chlorination : Use Cl₂ or SO₂Cl₂ at 0°C to generate sulfenyl chlorides, which react with primary amines to form fused dithiazolo-oxadiazolo derivatives .

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis to append aromatic groups .
Key Consideration: Monitor reaction progress via TLC (silica, 1:1 hexane/ethyl acetate) to isolate intermediates .

Advanced: What strategies address contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:
Discrepancies arise from assay conditions or impurity profiles. Resolve via:

Orthogonal Assays : Compare results from in vitro kinase inhibition (e.g., p38 MAPK IC₅₀) with cell-based viability assays (e.g., MTT on monocyte-derived macrophages) .

Purity Validation : Use HPLC-MS (C18 column, ACN/water gradient) to ensure >95% purity, excluding side products (e.g., acetylated byproducts) as confounding factors .

Metabolite Screening : Incubate with liver microsomes to identify bioactive metabolites that may contribute to off-target effects .

Advanced: How can computational methods guide the design of analogs targeting specific enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with the p38 MAPK A-loop regulatory site. Key residues (e.g., Lys53, Asp168) form hydrogen bonds with the amino and carbonyl groups .

QSAR Modeling : Train models on inhibitory data (IC₅₀) using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation (R² > 0.8) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. High root-mean-square deviation (RMSD > 0.3 nm) indicates poor target engagement .

Advanced: What are the challenges in scaling up synthesis while maintaining regiochemical control?

Methodological Answer:
Scale-up issues include:

Exothermic Reactions : Use jacketed reactors with automated cooling (e.g., −10°C for nitration steps) to prevent decomposition .

Heterogeneous Mixing : Employ continuous flow reactors (e.g., microfluidic chips) for cyclization steps, ensuring uniform residence time and >90% yield .

Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. acetyl chloride) and use scavengers (e.g., polymer-bound DMAP) to minimize acetylated impurities .

Advanced: How can mechanistic studies elucidate the compound’s reactivity under varying pH conditions?

Methodological Answer:

pH-Dependent NMR : Record ¹H NMR in D₂O at pH 2–12. Protonation of the amino group (pKa ~6.5) shifts δ from 8.1 to 7.6 ppm, altering electron density in the oxadiazolo ring .

Kinetic Studies : Monitor acetyl hydrolysis via UV-Vis (λ = 260 nm) under buffered conditions. Pseudo-first-order rate constants (k) reveal base-catalyzed degradation pathways .

DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. The C-6 position exhibits highest electrophilicity (f⁻ = 0.15), guiding functionalization strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone

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